
5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a piperidine ring which is a six-membered ring with one nitrogen atom, a sulfonyl group which is a sulfur atom double-bonded to two oxygen atoms, and a trifluoromethyl group which is a carbon atom bonded to three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrimidine and piperidine rings would add rigidity to the structure. The electronegative fluorine atoms in the trifluoromethyl group would create regions of high electron density .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions depending on the conditions. For example, the pyrimidine ring could undergo electrophilic substitution reactions . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could make the compound more lipophilic, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Herbicidal Applications
5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine derivatives have been explored for their use in herbicides. For instance, new pyrimidine and triazine intermediates for herbicidal sulfonylureas have been prepared with variations like 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine showing promise as selective post-emergence herbicides in cotton and wheat due to their unique selectivity and activity patterns (Hamprecht et al., 1999).
Antiviral Properties
The compound and its related fluoropyrimidines have been investigated for their antiviral properties. In particular, trifluorothymidine (a similar fluorinated pyrimidine) demonstrated promising results in inhibiting the growth of transplanted tumors in mice and had been tested in clinical trials for cancer treatment, although it was eventually abandoned for this purpose (Heidelberger, 1975).
Antimicrobial Activity
Pyrimidine derivatives containing sulfonyl moieties, which include compounds related to this compound, have shown potential in antimicrobial applications. Some of these compounds have demonstrated notable antimicrobial activity, highlighting their potential in this field (Ammar et al., 2004).
Cancer Chemotherapy
Fluorinated pyrimidines, closely related to the compound , have played a significant role in cancer chemotherapy. Their mechanisms of action and therapeutic advancements have been extensively studied, contributing to a better understanding of fluoropyrimidine therapy in the treatment of common tumors (de Bono & Twelves, 2004).
Corrosion Inhibition
Piperidine derivatives, including those similar to the compound of interest, have been studied for their role in corrosion inhibition. Research indicates that these compounds can effectively inhibit the corrosion of iron, showcasing their potential in industrial applications (Kaya et al., 2016).
Ophthalmic Applications
In ophthalmology, fluorouracil, a related fluoropyrimidine, has been used to reduce fibroblastic proliferation and scarring in ocular surgeries. This application illustrates the potential utility of similar compounds in medical procedures (Abraham et al., 2012).
Propiedades
IUPAC Name |
5-fluoro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O3S/c17-12-8-21-15(22-9-12)26-13-2-1-7-23(10-13)27(24,25)14-5-3-11(4-6-14)16(18,19)20/h3-6,8-9,13H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUJCFRTVQWXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
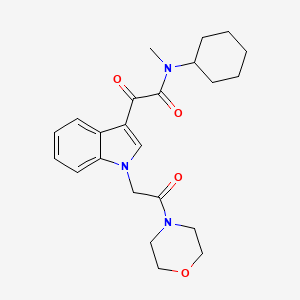


![Methyl N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2825853.png)

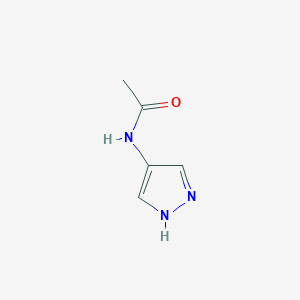
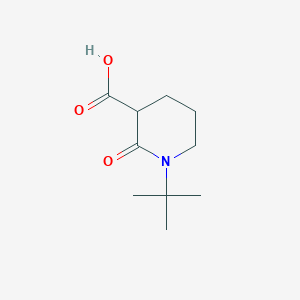
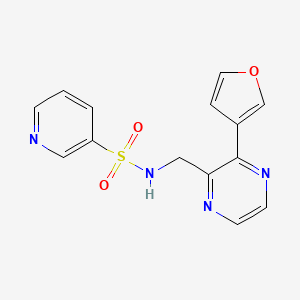
![5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2825861.png)

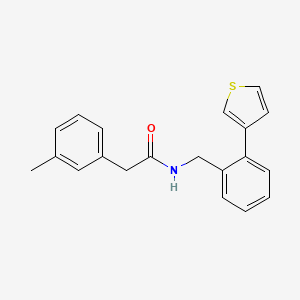

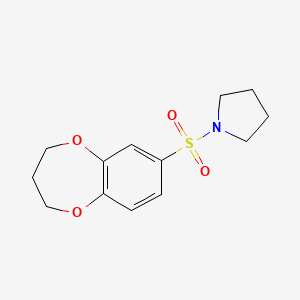
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
